molecular formula C24H29F3N6O3S B4657511 1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide

1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4657511
M. Wt: 538.6 g/mol
InChI Key: OUDJGFCXDZUDJZ-SDXDJHTJSA-N
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Description

This compound is characterized by a hybrid structure combining a 1,3-benzothiazole hydrazinylcarbonyl group, a trifluoromethyl-substituted pentenone backbone, and a bipiperidine-carboxamide framework. The benzothiazole moiety is a sulfur-containing heterocycle known for its role in modulating biological activity, particularly in targeting enzymes or receptors involved in oxidative stress and inflammation .

Properties

IUPAC Name

1-[(Z)-3-[amino(1,3-benzothiazol-2-yl)carbamoyl]-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N6O3S/c1-15(31-13-9-23(10-14-31,21(28)36)32-11-5-2-6-12-32)18(19(34)24(25,26)27)20(35)33(29)22-30-16-7-3-4-8-17(16)37-22/h3-4,7-8H,2,5-6,9-14,29H2,1H3,(H2,28,36)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJGFCXDZUDJZ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide is a complex organic molecule with potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Benzothiazole ring : Known for its role in various pharmacological activities.
  • Hydrazine moiety : Contributes to biological reactivity.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Bipiperidine structure : Influences binding affinity to biological targets.

Molecular Formula

The molecular formula of the compound is C23H21F3N5O2SC_{23}H_{21}F_3N_5O_2S.

IUPAC Name

The IUPAC name is this compound.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluated various benzothiazole acylhydrazones for their cytotoxic effects against different cancer cell lines including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells. The results showed that certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index
4dA54912.53.0
4eMCF-78.04.0
4hHT-2915.02.5

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The benzothiazole ring can interact with various enzymes involved in tumor progression.
  • Induction of Apoptosis : Compounds with hydrazine moieties have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Pharmacological Studies

Additional studies have explored the pharmacological profiles of similar compounds:

  • The incorporation of trifluoromethyl groups has been linked to improved binding affinities for certain receptors and enzymes.
  • The bipiperidine structure enhances solubility and bioavailability in biological systems.

Study on Anticancer Activity

A comprehensive study was conducted to synthesize new benzothiazole derivatives and evaluate their anticancer properties. The synthesized compounds were tested using the MTT assay across various cancer cell lines. Results indicated that modifications at specific positions on the benzothiazole scaffold significantly influenced anticancer activity .

Comparative Analysis

In a comparative analysis of similar compounds, it was found that those with additional functional groups exhibited enhanced biological activity compared to their simpler analogs. This suggests that structural complexity may play a crucial role in determining efficacy against cancer cells.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its integration of three key structural elements:

1,3-Benzothiazole hydrazinylcarbonyl group : Unlike benzofuran or imidazole derivatives (e.g., ’s compound with a benzofuran group), the benzothiazole core offers distinct electronic properties due to sulfur’s electronegativity, which can influence redox reactivity and hydrogen-bonding interactions .

Bipiperidine-carboxamide : Compared to single-piperidine or piperazine analogs (e.g., ), the bipiperidine system increases steric bulk and may improve selectivity for G-protein-coupled receptors (GPCRs) or kinases .

Table 1: Structural Comparison with Key Analogs
Compound Name/Feature Key Structural Elements Unique Aspects vs. Target Compound Reference
N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-... Benzofuran, bipiperidine, trifluoromethyl-pyridine Lacks benzothiazole; reduced redox activity
1-[6-(3-Methoxyphenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-... Imidazothiazole, piperidine-carboxylic acid Replaces bipiperidine with carboxylic acid
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-... Triazole, trifluoromethyl-phenyl, piperidine Lacks pentenone backbone; different heterocycle
Table 2: Bioactivity Profile Comparison
Compound Class Primary Bioactivity Target Compound’s Advantage Reference
Benzofuran-bipiperidine Antimicrobial, moderate CNS penetration Lower metabolic stability vs. trifluoromethyl
Thiadiazole-acetamide Antibacterial (Gram-positive) Limited scope vs. broader kinase inhibition
Triazole-piperidine Antidepressant, anxiolytic Lacks redox-active benzothiazole moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide

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